molecular formula C19H15N3O3S B2611122 N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941957-91-1

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2611122
CAS No.: 941957-91-1
M. Wt: 365.41
InChI Key: XHBPXUALUWFQSF-UHFFFAOYSA-N
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Description

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, an oxazole ring, and a carboxamide group

Scientific Research Applications

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as an inhibitor of specific enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the benzothiazole ring using methyl iodide and a base such as potassium carbonate.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of an appropriate α-haloketone with an amide or nitrile.

    Coupling of Benzothiazole and Oxazole Rings: The benzothiazole and oxazole rings can be coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the coupled product with benzylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzothiazole or oxazole derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
  • N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide
  • 4-[benzyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide

Uniqueness

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is unique due to the presence of both benzothiazole and oxazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-24-14-7-8-17-15(11-14)21-19(26-17)22(12-13-5-3-2-4-6-13)18(23)16-9-10-20-25-16/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBPXUALUWFQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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